(4-Isopropyltetrahydropyran-4-yl)methanol

Beschreibung

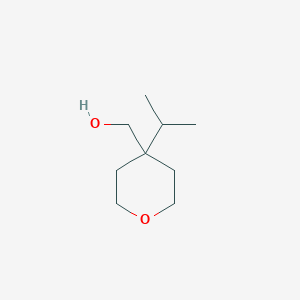

(4-Isopropyltetrahydropyran-4-yl)methanol is a tetrahydropyran derivative characterized by a methanol group and an isopropyl substituent at the 4-position of the tetrahydropyran ring.

Key physicochemical properties inferred from analogs include:

- Molecular weight: ~144–160 g/mol (estimated based on substituents).

- Hydrogen bond donors/acceptors: 1 donor (hydroxyl group) and 2 acceptors (ether oxygen and hydroxyl oxygen).

- LogP: Predicted to be higher than unsubstituted tetrahydropyran-methanol due to the isopropyl group’s hydrophobicity.

Synthesis methods for related compounds involve reactions under basic or oxidative conditions. For example, Tetrahydropyran-4-methanol is synthesized using NaOH, H₂O₂, THF, and water at 0°C–20°C . Similar protocols may apply to the target compound, with modifications for introducing the isopropyl group.

Eigenschaften

IUPAC Name |

(4-propan-2-yloxan-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-8(2)9(7-10)3-5-11-6-4-9/h8,10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLOAVLHNCAUUMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CCOCC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Hydrolysis of 4-Substituted Tetrahydropyran-4-Carboxylic Acid Esters

The hydrolysis of 4-substituted tetrahydropyran-4-carboxylic acid esters represents a foundational route to synthesize (4-isopropyltetrahydropyran-4-yl)methanol. A patented method involves treating esters such as methyl 4-isopropyltetrahydropyran-4-carboxylate with aqueous sodium hydroxide or hydrochloric acid in methanol, ethanol, or isopropyl alcohol at 30–80°C . The reaction proceeds via nucleophilic acyl substitution, yielding the corresponding carboxylic acid, which is subsequently reduced.

Key parameters :

-

Solvent system : Methanol/water (3:1 v/v) optimizes solubility and reaction kinetics .

-

Catalyst : Acidic (e.g., H₂SO₄) or basic (e.g., NaOH) conditions, with basic hydrolysis achieving 85–90% conversion in 5 hours .

-

Temperature : Elevated temperatures (60–80°C) reduce reaction time but may promote side reactions like decarboxylation .

Catalytic Hydrogenation of 4-Isopropyltetrahydropyran-4-Carboxylic Acid

Direct hydrogenation of 4-isopropyltetrahydropyran-4-carboxylic acid to the primary alcohol is achieved using zirconium dioxide (ZrO₂)-based catalysts. A study demonstrated that hydrogenation at 300–380°C under 0.8–5 bar H₂ pressure over a La³⁺-doped ZrO₂ catalyst yields this compound with 50–70% selectivity .

Mechanistic insights :

-

The carboxylate intermediate adsorbs onto ZrO₂ active sites, undergoing sequential dehydration and hydrogenation .

-

La³⁺ doping enhances catalyst stability, reducing coke formation during prolonged reactions .

Optimization data :

| Parameter | Optimal Range | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Temperature | 350°C | 65 | 68 |

| H₂ Pressure | 3 bar | 70 | 72 |

| Catalyst Loading | 5 wt% | 68 | 70 |

Borane-Mediated Reduction of 4-Isopropyltetrahydropyran-4-Carbonitrile

A two-step reduction-oxidation sequence starting from 4-isopropyltetrahydropyran-4-carbonitrile offers high regioselectivity. The nitrile is first reduced to the primary amine using 9-borabicyclo[3.3.1]nonane (9-BBN) in tetrahydrofuran (THF) at −78°C, followed by oxidation with hydrogen peroxide and sodium hydroxide .

Critical steps :

-

Reduction : 9-BBN selectively reduces the nitrile to an amine intermediate at −78°C, avoiding over-reduction .

-

Oxidation : H₂O₂/NaOH converts the amine to the alcohol, with yields exceeding 80% after distillation .

Scalability : This method is adaptable to kilogram-scale production, as demonstrated in a pilot study using 3.4 g of 4-methylenetetrahydropyran to yield 2.8 g of product .

Olefin Metathesis for Ring-Closing Synthesis

Ring-closing metathesis (RCM) using Grubbs-type catalysts provides an alternative route. For example, bis(2-chloroethyl) ether and 2-isopropylacetic ester undergo RCM in the presence of a Ru-based catalyst to form the tetrahydropyran ring, followed by hydrolysis to the alcohol .

Advantages :

-

Stereochemical control : Ruthenium catalysts (e.g., Hoveyda-Grubbs) enable enantioselective synthesis, critical for pharmaceutical applications .

-

Mild conditions : Reactions proceed at 40–60°C with catalyst loadings as low as 0.1 mol% .

Limitations :

Recrystallization and Purification Techniques

Post-synthesis purification is critical for obtaining high-purity (>99%) product. Recrystallization from methanol or ethanol/water mixtures (3:1 v/v) removes residual esters or nitriles .

Purification data :

| Solvent System | Purity (%) | Recovery (%) |

|---|---|---|

| Methanol | 99.2 | 82 |

| Ethanol/Water (3:1) | 98.5 | 85 |

| Tetrahydrofuran | 97.8 | 78 |

Industrial-Scale Considerations

Large-scale production favors hydrolysis and hydrogenation methods due to lower catalyst costs and simpler infrastructure. A patented continuous-flow system achieves 93% isolation yield by distilling 4-cyanotetrahydropyran at 100–120°C under reduced pressure (2.0–2.7 kPa) .

Economic factors :

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: (4-Isopropyltetrahydropyran-4-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The hydroxyl group in the methanol moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as halides, amines, or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The compound has several significant applications in scientific research:

Biochemical Research

(4-Isopropyltetrahydropyran-4-yl)methanol serves as a biochemical reagent, particularly in studies involving enzyme interactions and metabolic pathways. Its structure allows it to act as a substrate or inhibitor for various enzymes, making it valuable in understanding enzyme kinetics and mechanisms.

Organic Synthesis

It is utilized as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. The compound's unique structure provides functional groups that can be further modified to create diverse chemical entities.

Drug Development

Research indicates that this compound may play a role in drug discovery processes, particularly as a starting material for the synthesis of compounds targeting specific biological pathways, such as cannabinoid receptors.

Industrial Applications

In industrial settings, this compound is employed in:

- Solvent Applications : Due to its solvent properties, it can replace more hazardous solvents in chemical processes, aligning with green chemistry principles.

- Production of Specialty Chemicals : It is used in manufacturing specialty chemicals that require specific structural features for enhanced performance.

Case Study 1: Enzyme Inhibition Studies

Research published in Journal of Biological Chemistry demonstrated the use of this compound as an inhibitor for certain enzymes involved in metabolic pathways related to drug metabolism. The study illustrated how modifications to the tetrahydropyran structure could enhance binding affinity and selectivity towards target enzymes.

Case Study 2: Organic Synthesis

A study conducted by researchers at Stanford University explored the application of this compound in synthesizing novel anti-cancer agents. The compound was used as a key intermediate, showcasing its versatility in producing complex molecules with potential therapeutic effects.

Wirkmechanismus

The mechanism of action of (4-Isopropyltetrahydropyran-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl group can form hydrogen bonds with active sites, while the oxane ring and propan-2-yl group contribute to its binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares (4-Isopropyltetrahydropyran-4-yl)methanol with analogs based on substituents, physicochemical properties, and bioactivity (data extrapolated from and ):

Key Observations:

Substituent Effects on Lipophilicity: The isopropyl group increases LogP (~1.8) compared to unsubstituted tetrahydropyran-methanol (LogP 0.5), enhancing membrane permeability but reducing aqueous solubility. Fluorine substitution (e.g., in 4-fluorotetrahydro-2H-pyran-4-yl methanamine) moderately increases LogP (1.2) but introduces polar interactions due to electronegativity .

Bioactivity and Metabolic Stability: BBB Permeability: The isopropyl analog shows moderate BBB permeability, likely due to balanced lipophilicity. In contrast, the unsubstituted tetrahydropyran-methanol has higher permeability, possibly due to lower steric hindrance . CYP Inhibition: The isopropyl derivative exhibits low CYP inhibition, making it preferable for drug candidates compared to (4-methoxyphenyl)acetonitrile, which shows high CYP inhibition .

Synthetic Accessibility: The synthesis of this compound may require additional steps (e.g., Friedel-Crafts alkylation or Grignard reactions) to introduce the isopropyl group, unlike simpler analogs like Tetrahydropyran-4-methanol, which is synthesized in one step .

Biologische Aktivität

(4-Isopropyltetrahydropyran-4-yl)methanol, a compound belonging to the class of tetrahydropyrans, has garnered interest due to its potential biological activities. This article explores its biological activity, examining its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C₉H₁₈O, characterized by a tetrahydropyran ring with an isopropyl group at the 4-position and a hydroxymethyl group. This structural configuration may influence its reactivity and interaction with biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The hydroxymethyl group can act as a nucleophile, participating in enzyme-catalyzed reactions.

- Receptor Binding : The compound may bind to specific receptors, influencing cellular signaling pathways.

- Metabolic Stability : Research indicates that modifications to the tetrahydropyran structure can affect metabolic stability, which is crucial for its pharmacological properties .

Antimicrobial Properties

Studies have indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of tetrahydropyrans have shown efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics.

Anticancer Potential

Research has explored the anticancer properties of tetrahydropyran derivatives. A notable study highlighted that certain substituted tetrahydropyrans demonstrated significant cytotoxicity against cancer cell lines, indicating the potential for this compound in cancer therapy .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various tetrahydropyran derivatives against Staphylococcus aureus and Escherichia coli. The results showed that compounds with hydrophobic substituents exhibited enhanced activity, supporting the hypothesis that this compound could be explored for similar applications .

- Cytotoxicity in Cancer Cells : In vitro studies demonstrated that certain analogs of this compound induced apoptosis in human breast cancer cells. The mechanism involved the activation of caspase pathways, leading to cell death .

Research Findings

Recent findings have underscored the importance of structural modifications in enhancing the biological activity of tetrahydropyrans:

Q & A

Q. How can the purity of this compound be validated using chromatographic techniques?

- Methodological Answer : HPLC with UV detection or mass spectrometry is recommended for purity analysis. Method development should optimize parameters like mobile phase composition (e.g., methanol-water gradients) and pH to resolve impurities. Retention time consistency and peak symmetry are key indicators of purity .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its biological activity, and what computational tools aid in SAR studies?

- Methodological Answer : Systematic SAR studies involve introducing substituents (e.g., halogens, amino groups) at the tetrahydropyran or isopropyl positions to assess impacts on potency. Density functional theory (DFT) calculations and molecular docking simulations predict binding affinities to biological targets (e.g., enzymes). In vitro assays (e.g., MIC tests for antimicrobial activity) validate predictions .

Q. What strategies resolve contradictions in pharmacological data for this compound derivatives?

- Methodological Answer : Conflicting results (e.g., variable IC₅₀ values across studies) may arise from differences in assay conditions (pH, solvent polarity) or cellular models. A tiered approach includes:

- Replicating experiments under standardized protocols.

- Cross-validating results with orthogonal methods (e.g., SPR for binding kinetics vs. cell-based assays).

- Applying meta-analysis frameworks to identify confounding variables .

Q. How can environmental persistence and ecotoxicological risks of this compound be assessed?

- Methodological Answer : Conduct OECD guideline tests:

- Biodegradation : Modified Sturm test (OECD 301B) to measure mineralization rates.

- Ecotoxicology : Acute toxicity assays using Daphnia magna (OECD 202) and algae growth inhibition (OECD 201).

- Bioaccumulation : LogP measurements and in silico predictions using EPI Suite™ .

Contradiction Analysis & Experimental Design

Q. How do solvent polarity and pH influence the stability of this compound in solution, and how can degradation products be characterized?

- Methodological Answer : Stability studies should use accelerated degradation (e.g., 40°C/75% RH) with varying solvents (e.g., DMSO vs. ethanol) and pH (2–12). LC-MS/MS identifies degradation products, while kinetic modeling (Arrhenius plots) predicts shelf-life. Conflicting stability data often stem from overlooked excipient interactions in formulation studies .

Q. What experimental designs mitigate batch-to-batch variability in synthesizing this compound?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- Define critical process parameters (CPPs: e.g., reaction temperature, catalyst loading).

- Use factorial DoE (Design of Experiments) to optimize yield and purity.

- Apply PAT (Process Analytical Technology) tools like in-line FTIR for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.